molecular formula C12H10FNO2 B106381 Ethyl 8-fluoroquinoline-3-carboxylate CAS No. 71082-35-4

Ethyl 8-fluoroquinoline-3-carboxylate

Cat. No.: B106381
CAS No.: 71082-35-4
M. Wt: 219.21 g/mol
InChI Key: WHWANFMWJBLPCS-UHFFFAOYSA-N
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Description

Ethyl 8-fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .

Mechanism of Action

Target of Action

Ethyl 8-fluoroquinoline-3-carboxylate, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial drugs .

Mode of Action

Fluoroquinolones, including this compound, inhibit bacterial DNA-gyrase . They bind to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This formation of ternary complexes of drug, enzyme, and DNA blocks the progress of the replication fork , thereby inhibiting bacterial DNA replication and leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial DNA replication . By inhibiting DNA-gyrase, the compound disrupts the replication process, leading to the cessation of bacterial growth and eventually, bacterial cell death .

Pharmacokinetics

Fluoroquinolones, in general, are known for their good oral bioavailability and broad tissue distribution . They are metabolized in the liver and excreted via the kidneys .

Result of Action

The inhibition of DNA-gyrase by this compound leads to the disruption of bacterial DNA replication . This results in the cessation of bacterial growth and eventually leads to bacterial cell death . Therefore, this compound exhibits antibacterial activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Preparation Methods

The synthesis of ethyl 8-fluoroquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 8-fluoroquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride can yield this compound .

Industrial production methods often involve the use of green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Ethyl 8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Ethyl 8-fluoroquinoline-3-carboxylate can be compared with other fluorinated quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 8-fluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWANFMWJBLPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573652
Record name Ethyl 8-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71082-35-4
Record name Ethyl 8-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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